2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide
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Overview
Description
The compound “2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide” is a complex organic molecule that contains several heterocyclic rings, including a 1,2,4-triazole ring and a benzo[d]thiazole ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several aromatic rings and a number of nitrogen and sulfur atoms, which could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole and benzo[d]thiazole rings, as well as the sulfur and nitrogen atoms . These features could make the compound reactive towards certain reagents and conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar .Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of innovative heterocycles, including derivatives of the chemical compound , has been a focal point of research. These compounds are synthesized for various purposes, including insecticidal assessments. For example, new heterocyclic compounds incorporating a thiadiazole moiety were synthesized and tested for their insecticidal potential against the cotton leafworm, Spodoptera littoralis. Such research highlights the utility of these compounds in developing new insecticides with potential agricultural benefits (Fadda et al., 2017).
Amplification of Phleomycin
In the realm of antibiotics, certain derivatives related to this compound have been studied for their role as amplifiers of phleomycin against bacterial cultures, such as Escherichia coli. This research underscores the compound's potential in enhancing antibiotic efficacy, marking an important step in combating bacterial resistance (Brown et al., 1978).
Antimicrobial Activity
The antimicrobial properties of sulfonamide thiazole derivatives, including those related to the compound of interest, have been extensively studied. These compounds have shown significant potential as antimicrobial agents, contributing to the search for new treatments against resistant microbial strains. Research in this area not only explores the synthesis of these compounds but also evaluates their biochemical impacts and potential as insecticidal agents (Soliman et al., 2020).
Structural and Biochemical Characterization
The structural elucidation and antimicrobial screening of novel sulfonamide derivatives have been a subject of research, providing insights into the relationship between chemical structure and biological activity. These studies offer a foundation for the development of new antimicrobial agents by understanding the molecular basis of their activity (Fahim & Ismael, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5OS2/c27-19(13-28-21-25-24-18-7-3-4-12-26(18)21)22-15-10-8-14(9-11-15)20-23-16-5-1-2-6-17(16)29-20/h1-12H,13H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJVBQNOJBBMPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C5N4C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]pyridin-3-ylsulfanyl}acetamide |
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